molecular formula C10H16O2 B12576164 Methyl 7-methylocta-5,7-dienoate CAS No. 185410-87-1

Methyl 7-methylocta-5,7-dienoate

Cat. No.: B12576164
CAS No.: 185410-87-1
M. Wt: 168.23 g/mol
InChI Key: JSHYLBIPONKEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-methylocta-5,7-dienoate is an unsaturated methyl ester characterized by conjugated double bonds at positions 5 and 7, along with a methyl substituent at the 7-position. This article synthesizes information from analogous compounds to infer its characteristics and applications.

Properties

CAS No.

185410-87-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl 7-methylocta-5,7-dienoate

InChI

InChI=1S/C10H16O2/c1-9(2)7-5-4-6-8-10(11)12-3/h5,7H,1,4,6,8H2,2-3H3

InChI Key

JSHYLBIPONKEEL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C=CCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methylocta-5,7-dienoate typically involves the esterification of 7-methylocta-5,7-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methylocta-5,7-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The conjugated diene system allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: this compound can be oxidized to form 7-methylocta-5,7-dienoic acid or 7-methylocta-5,7-dienal.

    Reduction: Reduction yields 7-methylocta-5,7-dienol.

    Substitution: Halogenated derivatives such as 7-bromo-7-methylocta-5,7-dienoate can be formed.

Scientific Research Applications

Methyl 7-methylocta-5,7-dienoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: this compound is utilized in the production of fragrances, flavors, and polymer additives.

Mechanism of Action

The mechanism of action of Methyl 7-methylocta-5,7-dienoate involves its interaction with specific molecular targets, such as enzymes and receptors. The conjugated diene system allows the compound to participate in various biochemical pathways, influencing cellular processes and metabolic activities. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.

Comparison with Similar Compounds

Structural Analog: (5E,7E)-Methyl 4-cyano-4-methyl-8-phenylocta-5,7-dienoate (22f)

Structural Differences :

  • 22f features additional substituents: a cyano group at C4, a methyl group at C4, and a phenyl group at C8 .
  • In contrast, Methyl 7-methylocta-5,7-dienoate lacks these groups, simplifying its structure to a linear dienoate with a single methyl branch.

Spectroscopic Properties :

  • 22f exhibits distinct NMR signals: δ 2.14 (s, 3H, CH₃), 6.72 (dd, J = 15.2, 9.6 Hz), and aromatic protons at δ 7.33–7.39 .
  • The absence of aromatic and cyano groups in this compound would result in simpler NMR profiles, with signals primarily from the diene backbone and ester moiety.

Positional Isomer: Methyl (4E)-octa-4,7-dienoate

Structural Differences :

  • The double bonds in this isomer are at positions 4 and 7, compared to 5 and 7 in the target compound .
  • The lack of a methyl substituent at C7 further distinguishes it.

Collision Cross-Section (CCS) Analysis :

  • Methyl (4E)-octa-4,7-dienoate exhibits CCS values ranging from 135.9 Ų ([M+H]+) to 145.8 Ų ([M+Na]+) .
  • The methyl group at C7 in this compound may slightly increase its CCS due to steric effects, though experimental data are needed for confirmation.

Thermodynamic Comparison: Methyl octa-2,7-dienoate

Entropy Calculations :

  • Quantum chemical computations for Methyl octa-2,7-dienoate reveal entropy values accessible via the Mol-Instincts database .
  • The position of double bonds (2,7 vs. 5,7) and substituent placement significantly influence entropy. Conjugation in this compound may stabilize the molecule, reducing entropy compared to non-conjugated analogs.

Natural Product Analogs: Methyl Esters in Resins

  • identifies methyl esters such as sandaracopimaric acid methyl ester (5a) and communic acid methyl esters (12a, 13a) in Austrocedrus chilensis resin .
  • These compounds share ester functionalities but differ in backbone complexity (e.g., diterpene vs. linear dienoate). This compound’s simpler structure may limit its natural occurrence compared to these resin-derived terpenoids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.